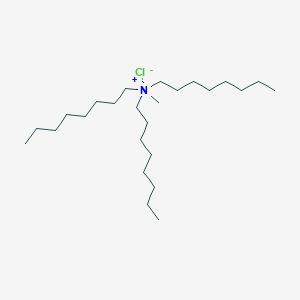![molecular formula C13H19N5O B057347 N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide CAS No. 116822-18-5](/img/structure/B57347.png)
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas. In
Mécanisme D'action
The exact mechanism of action of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is not fully understood. It is believed that N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide works by interfering with the insect's sense of smell, making it difficult for the insect to locate its host. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for locating a host. Additionally, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may act as a repellent by creating an unpleasant taste or sensation on the insect's mouthparts.
Effets Biochimiques Et Physiologiques
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been found to have a low toxicity in humans and animals. It is rapidly absorbed through the skin and excreted in the urine. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been shown to have a low potential for causing skin irritation or sensitization. However, in rare cases, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been associated with neurological effects, such as seizures and encephalopathy. These effects are thought to be related to prolonged or excessive exposure to N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. It is readily available and easy to use in lab experiments. However, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has some limitations for lab experiments. For example, it may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may have unintended effects on other organisms in the lab environment, such as plants or other insects.
Orientations Futures
There are many potential future directions for research on N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide. One area of interest is the development of new and more effective insect repellents. Researchers may also investigate the mechanism of action of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide in more detail, to better understand how it works and how it could be improved. Additionally, researchers may study the potential long-term effects of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide exposure, particularly in humans. Finally, researchers may investigate the potential environmental impacts of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide, such as its effects on non-target organisms or its persistence in the environment.
In conclusion, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. It is synthesized using a well-established method and has been used in many scientific studies to investigate the behavior and physiology of insects. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide works by interfering with the insect's sense of smell and may have other repellent effects as well. While N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has some limitations for lab experiments, it has many potential future directions for research, including the development of new and more effective insect repellents, the investigation of its mechanism of action, and the study of its potential long-term effects and environmental impacts.
Méthodes De Synthèse
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is synthesized by reacting 2-hydroxybenzotriazole with diethylamine and chloroacetyl chloride. The resulting product is then purified to obtain N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide. This synthesis method has been widely used and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been extensively studied for its effectiveness in repelling insects. It has been found to be highly effective against a variety of insects, including mosquitoes, ticks, and fleas. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been used in many scientific studies to investigate the behavior and physiology of insects. It has also been used to study the effectiveness of other insect repellents.
Propriétés
Numéro CAS |
116822-18-5 |
|---|---|
Nom du produit |
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide |
Formule moléculaire |
C13H19N5O |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C13H19N5O/c1-3-18(4-2)8-7-14-13(19)10-5-6-11-12(9-10)16-17-15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,19)(H,15,16,17) |
Clé InChI |
GVUJDYRSFZYPPQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC2=NNN=C2C=C1 |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC2=NNN=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)






